2,4-dichloro-N-(4-hydroxyphenyl)-5-morpholin-4-ylsulfonylbenzamide
Overview
Description
2,4-dichloro-N-(4-hydroxyphenyl)-5-morpholin-4-ylsulfonylbenzamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes dichloro, hydroxyphenyl, morpholinyl, and sulfonylbenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(4-hydroxyphenyl)-5-morpholin-4-ylsulfonylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2,4-dichlorobenzoic acid with an appropriate amine under acidic conditions to form the benzamide linkage.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a nucleophilic substitution reaction, where a hydroxyphenyl derivative reacts with the benzamide intermediate.
Morpholinyl Group Addition: The morpholinyl group is incorporated via a nucleophilic substitution reaction, where morpholine reacts with a suitable intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(4-hydroxyphenyl)-5-morpholin-4-ylsulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the dichloro and sulfonyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloro and hydroxyphenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are frequently employed.
Major Products
The major products formed from these reactions include various substituted benzamides, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-dichloro-N-(4-hydroxyphenyl)-5-morpholin-4-ylsulfonylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(4-hydroxyphenyl)-5-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes, such as kinases and proteases.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(4-hydroxyphenyl)benzamide
- 2,4-dichloro-N-(4-hydroxyphenyl)morpholine
- 2,4-dichloro-N-(4-hydroxyphenyl)sulfonylbenzamide
Uniqueness
2,4-dichloro-N-(4-hydroxyphenyl)-5-morpholin-4-ylsulfonylbenzamide is unique due to the presence of both morpholinyl and sulfonyl groups, which contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2,4-dichloro-N-(4-hydroxyphenyl)-5-morpholin-4-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O5S/c18-14-10-15(19)16(27(24,25)21-5-7-26-8-6-21)9-13(14)17(23)20-11-1-3-12(22)4-2-11/h1-4,9-10,22H,5-8H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLYBXYSWHOOCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=C(C=C3)O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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